4-Cyanobut-2-en-1-yl acetate
Description
4-Cyanobut-2-en-1-yl acetate is an organic compound featuring an acetate ester group, a conjugated double bond (but-2-en-1-yl), and a cyano (-CN) substituent at the 4-position. This structure imparts unique reactivity, particularly in polymerization and nucleophilic addition reactions. The cyano group enhances electrophilicity, making the compound valuable in synthetic chemistry for constructing nitrile-containing polymers or intermediates.
Properties
CAS No. |
61447-12-9 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4-cyanobut-2-enyl acetate |
InChI |
InChI=1S/C7H9NO2/c1-7(9)10-6-4-2-3-5-8/h2,4H,3,6H2,1H3 |
InChI Key |
WGNRSWKYHBGEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobut-2-en-1-yl acetate typically involves the esterification of 4-Cyanobut-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyanobut-2-en-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-Cyanobut-2-en-1-ol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be contextualized against structurally related esters and cyano derivatives. Below is a comparative analysis based on functional groups, reactivity, and applications.
Functional Group Analysis
Physical Properties
| Property | This compound (Predicted) | Vinyl acetate | Ethyl 2-phenylacetoacetate |
|---|---|---|---|
| Boiling Point | ~200–220°C (est.) | 72–73°C | 285°C (decomposes) |
| Solubility | Moderate in polar solvents | Miscible with organic solvents | Soluble in ethanol, acetone |
| Stability | Sensitive to hydrolysis (cyano group) | Stable under anhydrous conditions | Stable if stored refrigerated |
Research Findings and Industrial Relevance
- This compound: Potential applications include specialty polymers (e.g., nitrile-functionalized resins) and agrochemical intermediates. Its reactivity profile remains understudied compared to commercial esters like vinyl acetate.
- Vinyl acetate : Dominates industrial polymer production due to cost-effectiveness and scalability; accounts for ~60% of adhesive polymers globally .
- Ethyl 2-phenylacetoacetate : Critical in synthesizing heterocycles (e.g., pyrazoles) and pharmaceuticals; its CAS registry (5413-05-8) underscores its standardized use .
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